molecular formula C9H11N3O3 B2722419 Methyl 2-(anilinocarbonyl)hydrazinecarboxylate CAS No. 58979-78-5

Methyl 2-(anilinocarbonyl)hydrazinecarboxylate

Cat. No. B2722419
Key on ui cas rn: 58979-78-5
M. Wt: 209.205
InChI Key: MQDPVSYDROXQNM-UHFFFAOYSA-N
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Patent
US04066833

Procedure details

A solution of methyl carbazate (91.9 g, 1.02 moles) in 450 ml of benzene was added dropwise with stirring during 45 min. to phenyl isocyanate (122 g, 1.02 moles); a temperature rise to near 80° C was observed. After addition of the ester solution the mixture was heated under reflux, with stirring, for 45 min. Stirring was continued at ambient temperature for 15 hr. Removal of volatiles under reduced pressure gave 210.6 g (99%) of product ester, as long prisms, m.p. 154°-155°. Recrystallization from isopropyl alcohol/ethanol (4/1) gave a polymorph as chunky crystals, m.p. 166°-168°.
Quantity
91.9 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
122 g
Type
reactant
Reaction Step Two
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
99%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][CH3:6])(=[O:4])[NH:2][NH2:3].[C:7]1([N:13]=[C:14]=[O:15])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>C1C=CC=CC=1>[CH3:6][O:5][C:1](=[O:4])[NH:2][NH:3][C:14](=[O:15])[NH:13][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
91.9 g
Type
reactant
Smiles
C(NN)(=O)OC
Name
Quantity
450 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
122 g
Type
reactant
Smiles
C1(=CC=CC=C1)N=C=O
Step Three
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
with stirring, for 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to near 80° C
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
was continued at ambient temperature for 15 hr
Duration
15 h
CUSTOM
Type
CUSTOM
Details
Removal of volatiles under reduced pressure

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
COC(NNC(NC1=CC=CC=C1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 210.6 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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